Cbl-b-IN-1 -

Cbl-b-IN-1

Catalog Number: EVT-8278481
CAS Number:
Molecular Formula: C29H34N6O2
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Casitas B Lymphoma B Proto-Oncogene Inhibitor 1 in Immuno-Oncology

Discovery and Rationale for Targeting Casitas B Lymphoma B Proto-Oncogene in Immune Modulation

Casitas B lymphoma B proto-oncogene (Cbl-b) emerged as a pivotal intracellular immune checkpoint following extensive genetic validation. Preclinical studies demonstrated that cblb knockout mice exhibit spontaneous autoimmune manifestations and enhanced antitumor immunity due to lowered T-cell activation thresholds [1] [4]. This discovery positioned Cbl-b, an E3 ubiquitin ligase, as a master regulator of immune tolerance. Structurally, Cbl-b contains:

  • A tyrosine kinase-binding domain for substrate recognition
  • A linker helix region critical for autoinhibition
  • A RING finger domain facilitating E2 ubiquitin-conjugating enzyme recruitment [3] [4]

The therapeutic rationale for pharmacological inhibition centers on Cbl-b's dual regulatory mechanisms in T cells:

  • Ubiquitin-Mediated Degradation: Cbl-b ubiquitinates critical signaling molecules like phosphatidylinositol 3-kinase p85 subunit and ZAP70, targeting them for proteasomal degradation [1] [8]
  • Receptor Downregulation: It promotes internalization of T-cell receptor and co-stimulatory receptors, establishing immune anergy in the absence of CD28 co-stimulation [4]

Small-molecule inhibitors were prioritized to overcome limitations of extracellular checkpoint blockade. Unlike antibody-based therapies, these compounds penetrate cell membranes to target intracellular nodes, potentially overcoming resistance to programmed cell death protein 1/programmed death-ligand 1 inhibitors [1] [2]. The discovery of Casitas B lymphoma B proto-oncogene inhibitor 1 exemplifies structure-based drug design leveraging Cbl-b's crystallographic features [3] [8].

Table 1: Preclinical Evidence Supporting Cbl-b as an Immuno-Oncology Target

Experimental ModelKey FindingsTherapeutic Implications
cblb knockout miceSpontaneous autoimmunity; enhanced cytotoxic T lymphocyte activity; tumor rejectionValidation of target engagement consequences
T-cell co-culture systems2-3 fold increased interleukin-2 production upon Cbl-b inhibitionBiomarker development for clinical translation
Syngeneic tumor models (MC38, CT26)Tumor regression with Cbl-b genetic ablation; synergy with programmed cell death protein 1 blockadeRationale for combination immunotherapy approaches [1] [4]

Role of Casitas B Lymphoma B Proto-Oncogene in Immune Homeostasis and Tumor Microenvironment Dynamics

Cbl-b maintains peripheral tolerance through multimodal immunosuppression across innate and adaptive immune compartments:

T-Cell Regulation:

  • Activation Threshold: Sets signaling threshold for T-cell receptor engagement by ubiquitinating phospholipase C gamma 1 and protein kinase C theta [1] [4]
  • Anergy Induction: In the absence of CD80/CD86 co-stimulation, Cbl-b ubiquitinates p85 phosphatidylinositol 3-kinase, preventing phosphatidylinositol 3-kinase/Akt pathway activation and promoting clonal anergy [1]
  • Cytokine Signaling: Modulates interleukin-2/interleukin-2 receptor and interferon gamma responses through STAT protein degradation [4]

Tumor Microenvironment Dynamics:Tumors exploit Cbl-b-mediated immunosuppression through several mechanisms:

  • Regulatory T-Cell Enhancement: Cbl-b deficiency reduces regulatory T-cell suppressive capacity while maintaining their homeostasis [1] [4]
  • Myeloid Cell Reprogramming: In tumor-associated macrophages, Cbl-b upregulation correlates with programmed cell death protein 1 expression. Cbl-b deficiency restores phagocytic activity by 2.3-fold, enhancing tumor clearance [6]
  • Natural Killer Cell Inhibition: Cbl-b ubiquitinates tyrosine kinase Pyk2, impairing natural killer cell cytotoxicity against major histocompatibility complex class I-deficient tumors [4]

Table 2: Impact of Cbl-b Dysregulation in the Tumor Microenvironment

Immune Cell TypeCbl-b-Mediated Suppression MechanismConsequence in Tumors
Cytotoxic T lymphocytesUbiquitination of T-cell receptor signaling componentsImpaired tumor antigen recognition
Tumor-associated macrophagesProgrammed cell death protein 1 stabilization; phagocytosis inhibitionReduced tumor cell clearance
Natural killer cellsDegradation of adhesion signaling moleculesDecreased cytotoxicity against metastatic cells
Regulatory T cellsEnhanced transforming growth factor beta signalingIncreased immunosuppressive activity [1] [4] [6]

The tumor microenvironment exhibits compensatory Cbl-b upregulation following programmed cell death protein 1 blockade, establishing it as a resistance mechanism. This adaptive response provides a strong rationale for co-targeting Cbl-b and programmed cell death protein 1/programmed death-ligand 1 axes [1] [2].

Casitas B Lymphoma B Proto-Oncogene Inhibitor 1 as a Pioneering Small-Molecule Inhibitor: Historical Development and Patent Landscape

Casitas B lymphoma B proto-oncogene inhibitor 1 represents a first-in-class arylpyridone compound series developed through structure-based drug design. Its discovery stemmed from high-throughput screening campaigns targeting the tyrosine kinase-binding domain–linker helix region interface of Cbl-b [3] [8].

Structural Mechanism:Co-crystallography studies revealed that Casitas B lymphoma B proto-oncogene inhibitor 1 binds an allosteric pocket between the tyrosine kinase-binding domain and linker helix region (resolution: 2.1Å). This binding:

  • Stabilizes the autoinhibited conformation
  • Prevents RING domain rotation necessary for E2 ubiquitin-conjugating enzyme recruitment
  • Blocks ubiquitin transfer to substrates like ZAP70 and phosphatidylinositol 3-kinase [3]

Table 3: Key Biochemical and Cellular Characteristics of Casitas B Lymphoma B Proto-Oncogene Inhibitor 1

ParameterValueSignificance
Half-maximal inhibitory concentration for Cbl-b binding30 nanomolarHigh-affinity target engagement
Half-maximal effective concentration for interleukin-2 induction230 nanomolarFunctional immune activation
Target engagement (cellular autoubiquitination inhibition)>90% at 1 micromolarEffective pathway modulation
ZAP70 ubiquitination blockadeHalf-maximal inhibitory concentration: 85 nanomolarSpecificity for T-cell receptor signaling node [8]

Development Timeline and Intellectual Property:

  • Target Validation Phase (2015-2019): Genetic studies established Cbl-b's role in tumor immune evasion, prompting pharmaceutical development [1] [4]
  • Compound Screening (2019-2021): DNA-encoded library screening identified arylpyridone hits with Cbl-b specificity [8]
  • Lead Optimization (2021-2023): Structure-activity relationship refinement improved potency and pharmacokinetic properties, yielding Casitas B lymphoma B proto-oncogene inhibitor 1 [8]
  • Patent Landscape: Key patents cover arylpyridone derivatives (e.g., WO2019148005, WO2020264398) claiming composition of matter and therapeutic uses in combination immunotherapy [3]

Casitas B lymphoma B proto-oncogene inhibitor 1 demonstrates robust intracellular activity:

  • Inhibits Cbl-b autoubiquitination (half-maximal inhibitory concentration: 50 nanomolar)
  • Enhances phosphorylated extracellular signal-regulated kinase levels in T cells by 3-fold
  • Synergizes with programmed cell death protein 1 blockade in mixed lymphocyte reactions [8]

This compound class represents a paradigm shift in intracellular checkpoint targeting, transitioning immuno-oncology therapeutics beyond surface receptor blockade toward modulation of ubiquitin-dependent signaling networks.

Properties

Product Name

Cbl-b-IN-1

IUPAC Name

4-(5-azaspiro[2.4]heptan-5-ylmethyl)-6-cyclopropyl-N-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]pyridine-2-carboxamide

Molecular Formula

C29H34N6O2

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C29H34N6O2/c1-34-19-30-33-26(34)14-29(17-37-18-29)22-3-2-4-23(13-22)31-27(36)25-12-20(11-24(32-25)21-5-6-21)15-35-10-9-28(16-35)7-8-28/h2-4,11-13,19,21H,5-10,14-18H2,1H3,(H,31,36)

InChI Key

VXMQSDNIOKDJHW-UHFFFAOYSA-N

SMILES

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=N4)C5CC5)CN6CCC7(C6)CC7

Canonical SMILES

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=N4)C5CC5)CN6CCC7(C6)CC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.